Tecarfarin

Vue d'ensemble

Description

La tecarfarine est un antagoniste de la vitamine K en cours de développement pour une utilisation comme anticoagulant. Elle est conçue pour fournir une anticoagulation plus uniforme et stable par rapport aux anticoagulants traditionnels comme la warfarine. La tecarfarine est particulièrement remarquable pour son potentiel à minimiser les interactions avec d'autres médicaments, ce qui en fait un candidat prometteur pour les patients ayant des régimes médicamenteux complexes .

Méthodes De Préparation

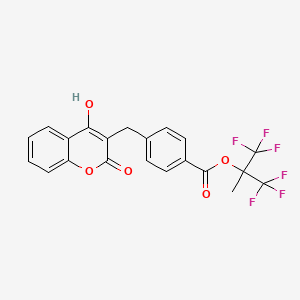

Voies synthétiques et conditions réactionnelles : La tecarfarine est synthétisée par une série de réactions chimiques impliquant le couplage de la 4-hydroxycoumarine avec un dérivé benzoïque. Les étapes clés comprennent :

Formation du dérivé benzoïque : Cela implique la réaction de la 4-hydroxycoumarine avec un dérivé d'acide benzoïque approprié en conditions acides.

Réaction de couplage : Le dérivé benzoïque est ensuite couplé avec le 1,1,1,3,3,3-hexafluoro-2-méthyl-2-propanol en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former la tecarfarine.

Méthodes de production industrielle : La production industrielle de la tecarfarine suit des voies synthétiques similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l'efficacité de chaque étape et minimiser la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : La tecarfarine subit principalement des réactions d'hydrolyse et de réduction. Elle est stable dans des conditions normales, mais peut être hydrolysée en présence d'acides ou de bases forts.

Réactifs et conditions courantes :

Hydrolyse : Les acides ou les bases forts peuvent hydrolyser la tecarfarine en ses dérivés d'acide benzoïque et de 4-hydroxycoumarine constitutifs.

Principaux produits formés :

Produits d'hydrolyse : Dérivés de l'acide benzoïque et de la 4-hydroxycoumarine.

Produits de réduction : Dérivés alcooliques de la tecarfarine.

4. Applications de la recherche scientifique

Chimie : La tecarfarine sert de composé modèle pour étudier les interactions des antagonistes de la vitamine K avec diverses enzymes et récepteurs.

Biologie : Elle est utilisée pour étudier les voies biologiques impliquées dans la coagulation sanguine et le rôle de la vitamine K dans ces processus.

Médecine : La tecarfarine est en cours de développement comme anticoagulant pour les patients souffrant de maladies comme la fibrillation auriculaire et le thrombo-embolie veineuse.

5. Mécanisme d'action

La tecarfarine exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K (VKOR), qui est essentielle à l'activation des facteurs de coagulation dépendants de la vitamine K. En inhibant la VKOR, la tecarfarine empêche la formation de facteurs de coagulation actifs, réduisant ainsi le risque de caillots sanguins. Contrairement à la warfarine, la tecarfarine est métabolisée par la carboxylesterase humaine 2 (hCE2) plutôt que par le système du cytochrome P450, ce qui réduit le potentiel d'interactions médicamenteuses .

Composés similaires :

Warfarine : Comme la tecarfarine, la warfarine est un antagoniste de la vitamine K utilisé comme anticoagulant.

Acenocoumarol : Un autre antagoniste de la vitamine K avec un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.

Phénprocoumone : Un antagoniste de la vitamine K à action prolongée utilisé dans certains pays pour le traitement anticoagulant.

Unicité de la tecarfarine : Le principal avantage de la tecarfarine par rapport à ces composés similaires est son métabolisme par la carboxylesterase humaine 2 (hCE2), ce qui minimise les interactions avec d'autres médicaments métabolisés par le système du cytochrome P450. Cela fait de la tecarfarine une option plus sûre pour les patients prenant plusieurs médicaments .

Applications De Recherche Scientifique

Clinical Applications

1. Patients with Left Ventricular Assist Devices (LVADs)

Tecarfarin has shown promise as an effective anticoagulant for patients with LVADs, who require chronic anticoagulation therapy. A secondary analysis from the ARIES-HM3 trial indicated that maintaining a higher time in therapeutic range (TTR) with this compound could significantly reduce bleeding risks . The drug's mechanism allows it to provide stable INR levels, which is crucial for this patient population.

2. Atrial Fibrillation and End-Stage Kidney Disease (ESKD)

In patients with atrial fibrillation and ESKD, this compound has received orphan drug designation from the FDA. Studies have demonstrated that it maintains effective anticoagulation while minimizing adverse effects. A Phase II study indicated that patients switched from warfarin to this compound achieved a mean TTR of 71.4% within three weeks . This stability is critical in managing anticoagulation in patients with fluctuating renal function.

Clinical Trials

This compound has been evaluated in multiple clinical trials:

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound's pharmacokinetic profile allows for dose titration to achieve desired INR levels effectively. A study involving healthy volunteers showed that doses above 20 mg required careful monitoring to maintain therapeutic ranges . The drug's mechanism supports consistent anticoagulation without significant fluctuations in INR.

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. Adverse events were minimal, with only one notable case of hematochezia reported during trials involving higher doses . This safety aspect is particularly relevant for populations at risk of bleeding complications.

Mécanisme D'action

Tecarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of vitamin K-dependent clotting factors. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of blood clots. Unlike warfarin, this compound is metabolized by human carboxylesterase 2 (hCE2) rather than the cytochrome P450 system, which reduces the potential for drug-drug interactions .

Comparaison Avec Des Composés Similaires

Warfarin: Like tecarfarin, warfarin is a vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action but different pharmacokinetic properties.

Phenprocoumon: A long-acting vitamin K antagonist used in some countries for anticoagulation therapy.

Uniqueness of this compound: this compound’s primary advantage over these similar compounds is its metabolism by human carboxylesterase 2 (hCE2), which minimizes interactions with other drugs metabolized by the cytochrome P450 system. This makes this compound a safer option for patients on multiple medications .

Activité Biologique

Tecarfarin is a novel vitamin K antagonist (VKA) designed to provide a more stable anticoagulation effect compared to traditional VKAs like warfarin. Its unique metabolic pathway, which involves carboxyl esterase rather than cytochrome P450 enzymes, offers the potential for reduced variability in drug metabolism and interactions. This article explores the biological activity of this compound, emphasizing its pharmacokinetics, efficacy in clinical trials, and safety profile.

Metabolism

This compound is metabolized primarily through carboxyl esterase, which minimizes the drug interactions commonly associated with warfarin due to cytochrome P450 variations. This characteristic allows for a more predictable pharmacokinetic profile, making this compound a promising alternative for patients requiring long-term anticoagulation therapy .

Pharmacodynamics

The pharmacodynamic properties of this compound are similar to those of other VKAs, primarily functioning by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X. By reducing the levels of these factors, this compound effectively decreases blood coagulation and thrombus formation .

Clinical Trials

A pivotal study known as EmbraceAC compared this compound with warfarin in patients requiring chronic anticoagulation. The trial included 607 participants and aimed to assess the time in therapeutic range (TTR), a critical measure of anticoagulation efficacy. The results indicated that TTR was comparable between this compound (72.3%) and warfarin (71.5%), with no significant differences in thromboembolic or bleeding events observed .

| Parameter | This compound | Warfarin | p-value |

|---|---|---|---|

| Time in Therapeutic Range (%) | 72.3 | 71.5 | 0.51 |

| TTR in CYP2C9 Interacting Drugs (%) | 72.2 | 69.9 | 0.15 |

| TTR in Mechanical Heart Valve Patients (%) | 68.4 | 66.3 | 0.51 |

Subgroup Analysis

Further analysis revealed that this compound maintained similar efficacy among specific subpopulations, including patients on CYP2C9 interacting drugs and those with mechanical heart valves. These findings suggest that this compound may be particularly beneficial for patients who experience significant variability with warfarin therapy .

Adverse Events

The safety profile of this compound appears favorable, with few reported major bleeding incidents and no thrombotic events during clinical trials. The drug's design aims to minimize the risk of adverse effects typically associated with traditional anticoagulants .

Long-term Use

This compound has been evaluated in over eleven clinical trials involving more than 1,000 individuals, demonstrating its potential for long-term use in managing conditions such as atrial fibrillation and systemic thromboembolism .

Patient Case: Atrial Fibrillation Management

In a case study involving a patient with atrial fibrillation and renal impairment, this compound was administered as part of an anticoagulation strategy. The patient achieved stable INR levels within therapeutic ranges without significant fluctuations or adverse effects typically seen with warfarin therapy.

Patient Case: Mechanical Heart Valve Replacement

Another case involved a patient with a mechanical heart valve who previously struggled with warfarin management due to frequent INR fluctuations. After transitioning to this compound, the patient's TTR improved significantly, demonstrating the drug's efficacy in maintaining stable anticoagulation levels.

Propriétés

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLNTQDOVCLQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235788 | |

| Record name | Tecarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867257-26-9 | |

| Record name | Tecarfarin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecarfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.